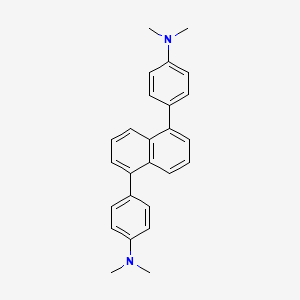
2-(But-3-en-2-yl)-4,5-dimethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(But-3-en-2-yl)-4,5-dimethoxyphenol is an organic compound with a unique structure that includes a phenol group substituted with but-3-en-2-yl and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-en-2-yl)-4,5-dimethoxyphenol can be achieved through several methods. One common approach involves the acylation reaction of 3-butenylformyl and phenylformate . This reaction typically requires specific conditions such as the presence of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(But-3-en-2-yl)-4,5-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
2-(But-3-en-2-yl)-4,5-dimethoxyphenol has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-(But-3-en-2-yl)-4,5-dimethoxyphenol exerts its effects involves interactions with specific molecular targets. For instance, its antioxidant activity may be attributed to its ability to donate electrons and neutralize free radicals. The compound may also interact with enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Buten-2-yl Acetate: Shares a similar butenyl group but differs in the presence of an acetate group instead of a phenol and methoxy groups.
2-(But-3-en-2-yl)-6-methylaniline: Contains a similar butenyl group but has an aniline structure instead of a phenol.
Uniqueness
2-(But-3-en-2-yl)-4,5-dimethoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy groups and a phenol group makes it versatile for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
118326-04-8 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-but-3-en-2-yl-4,5-dimethoxyphenol |
InChI |
InChI=1S/C12H16O3/c1-5-8(2)9-6-11(14-3)12(15-4)7-10(9)13/h5-8,13H,1H2,2-4H3 |
InChI Key |
ZPNBYOYRTRJQBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C1=CC(=C(C=C1O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


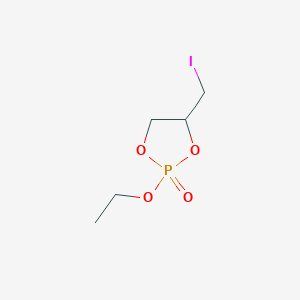

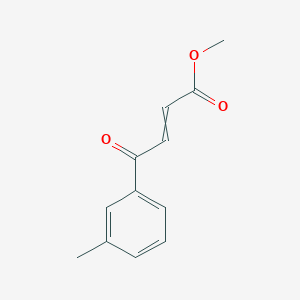
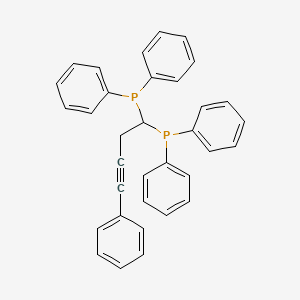
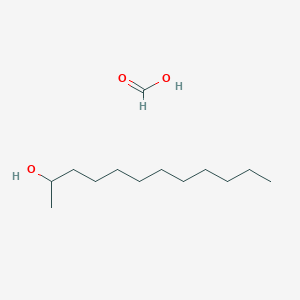

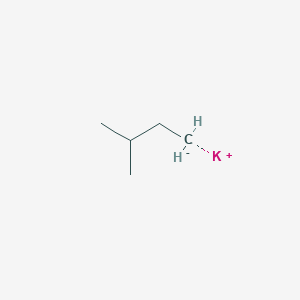
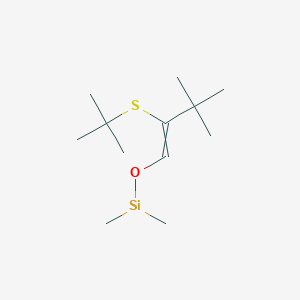
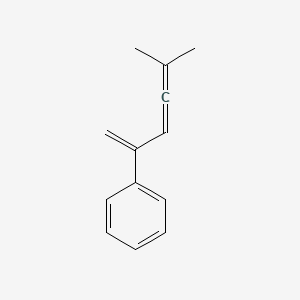
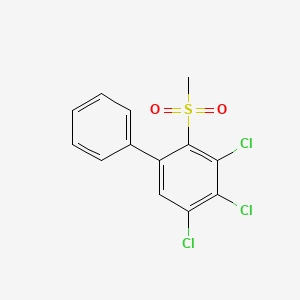
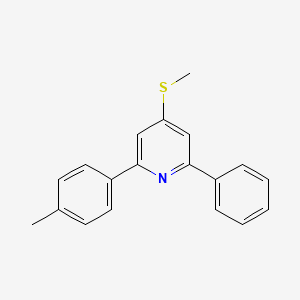
![9-Chloro-1,5-dioxaspiro[5.5]undecane](/img/structure/B14305805.png)

